molecular formula C20H24N4O4 B2604857 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine CAS No. 1021074-83-8

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine

Cat. No.: B2604857
CAS No.: 1021074-83-8
M. Wt: 384.436
InChI Key: PNPNCGNFLWTSAV-UHFFFAOYSA-N
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Description

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific studies, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Without specific toxicity data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential biological activities. It could also be interesting to explore its interactions with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the piperazine ring, and finally, the construction of the pyrimidine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-3-10-26-19-12-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-4-5-16-17(11-15)28-13-27-16/h4-5,11-12H,3,6-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNCGNFLWTSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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